![molecular formula C6H8BCl2NO2 B3040762 (2-Amino-5-chlorophenyl)boronic acid HCl CAS No. 2377608-36-9](/img/structure/B3040762.png)
(2-Amino-5-chlorophenyl)boronic acid HCl
Overview
Description
“(2-Amino-5-chlorophenyl)boronic acid HCl” is a chemical compound with the CAS Number: 2377608-36-9 . It has a molecular weight of 207.85 and its linear formula is C6H8BCl2NO2 . It is a solid substance that should be stored in a refrigerated environment .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H7BClNO2.ClH/c8-4-1-2-6 (9)5 (3-4)7 (10)11;/h1-3,10-11H,9H2;1H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
Borinic acids, including “this compound”, have been used in cross-coupling reactions . They also display interesting properties and reactivities due to their enhanced Lewis acidity compared to boronic acids .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It should be stored in a refrigerated environment . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of Baclofen Homologues : Research demonstrates the synthesis of homologues of (RS)-4-amino-3-(4-chlorophenyl)butanoic acid (baclofen), an important GABAB receptor agonist, involving (2-Amino-5-chlorophenyl)boronic acid HCl (Karla et al., 1999).
- Boron Heterobicycles Formation : This compound is used in forming boron bicyclic species, confirmed by X-ray study of the boron heterocycle derived from 2-amino-4-chlorophenol (Barba et al., 2001).
- Probe for Homocysteine Detection : A new fluorescence probe synthesized for homocysteine detection in biological systems demonstrates the utility of this compound in designing sensitive and selective probes (Chu et al., 2019).
Applications in Medicinal Chemistry
- Anticancer Molecule Metabolite Profiling : Utilized in the bioanalysis and metabolite profiling of a new boronic acid-based anticancer molecule, demonstrating its potential in drug development processes (Zagade et al., 2020).
- Boronic Acid Adducts in Radiotherapy : Boronic acid adducts of radioactive isotopes of rhenium dioxime complexes, which include this compound, are explored for their use in labeling compounds for radiotherapy (Francesconi & Treher, 1990).
Novel Synthetic Approaches and Analytical Methods
- Development of Solid-Phase Approach : The development of a solid-phase approach for the derivatization of functionalized boronic acids showcases the versatility of this compound in synthetic chemistry (Gravel et al., 2002).
- Analysis of Pinacolboronate Esters : The study addresses challenges in analyzing highly reactive pinacolboronate esters, highlighting the compound's role in complex chemical reactions and synthesis (Zhong et al., 2012).
Safety and Hazards
“(2-Amino-5-chlorophenyl)boronic acid HCl” is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . The safety information suggests avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds .
Mode of Action
Boronic acids are known to form reversible covalent bonds with proteins, particularly with serine or threonine residues in the active site . This interaction can lead to the inhibition of the target protein’s activity .
Biochemical Pathways
Boronic acids are often used in the suzuki-miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon-carbon bond forming reaction .
Pharmacokinetics
Boronic acids are generally well-absorbed and distributed in the body, and they are primarily excreted unchanged in the urine .
Result of Action
The interaction of boronic acids with proteins can lead to changes in protein function, potentially resulting in various cellular effects .
Action Environment
The action of (2-Amino-5-chlorophenyl)boronic acid hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored in a refrigerated and dark place to maintain its stability . Furthermore, the pH of the environment can affect the reactivity of boronic acids .
properties
IUPAC Name |
(2-amino-5-chlorophenyl)boronic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO2.ClH/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3,10-11H,9H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXBRETYDMGULS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)N)(O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BCl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.85 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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